![molecular formula C14H18N2O5S B2739632 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide CAS No. 954634-49-2](/img/structure/B2739632.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

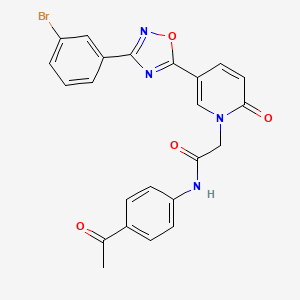

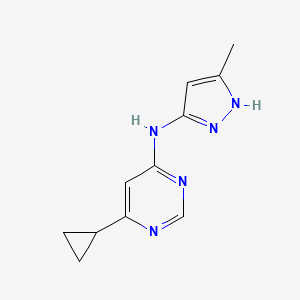

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl . Benzo[d][1,3]dioxol-5-ylmethyl is a structural motif found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds have been synthesized via methods such as Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques and density functional theory calculations .Applications De Recherche Scientifique

Synthesis and Characterization

Chemical Synthesis and Potential Therapeutic Applications : A study by Küçükgüzel et al. (2013) on Celecoxib derivatives revealed compounds exhibiting anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls. This indicates the potential of such derivatives, possibly including N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide, for therapeutic applications (Küçükgüzel et al., 2013).

Thermodynamic and Spectroscopic Properties : Pirilä-Honkanen (1996) explored the thermodynamic and spectroscopic properties of 2-pyrrolidinones and N-methylbenzenesulfonamide solvent systems, providing insights into intermolecular interactions and preferential solvation. This research contributes to the understanding of the chemical properties and potential applications of similar sulfonamide derivatives in solvent systems (Pirilä-Honkanen, 1996).

Potential Medicinal Applications

Anticancer and Anti-HIV Activities : The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, including derivatives for the prevention of human HIV-1 infection and potential anticancer applications, underscore the significance of sulfonamide derivatives in drug development (Cheng De-ju, 2015).

Hybrid Anticonvulsant Agents : Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives, demonstrating the potential of these compounds as effective antiepileptic drugs. This suggests the utility of sulfonamide derivatives in the development of new anticonvulsant medications (Kamiński et al., 2015).

Chemical Properties and Applications

- Catalysis and Synthesis : Research on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts by Ruff et al. (2016) highlights the role of sulfonamide derivatives in catalysis, offering an efficient and environmentally friendly approach to transfer hydrogenation processes. This indicates the applicability of sulfonamide derivatives in catalytic processes and organic synthesis (Ruff et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating . Additionally, by inducing apoptosis, it triggers the programmed cell death pathway, leading to the elimination of the cancer cells .

Pharmacokinetics

The compound was found to obey lipinski’s rule of five , which suggests that it has favorable drug-like properties and could potentially have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and the induction of cell death. Specifically, it has been found to have IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines . This indicates that the compound has potent anticancer activity.

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-2-22(18,19)15-7-10-5-14(17)16(8-10)11-3-4-12-13(6-11)21-9-20-12/h3-4,6,10,15H,2,5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFQFBROBWHUOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one](/img/structure/B2739549.png)

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2739550.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2739556.png)

![N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2739558.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine](/img/structure/B2739563.png)

![Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate](/img/structure/B2739565.png)

![7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2739566.png)

![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2739568.png)